2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a heterocyclic compound that contains a thiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazine ring, along with the amino and chlorophenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form an intermediate, which is then cyclized to produce the thiazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-N~6~-(4-METHYLPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
- 2-AMINO-N~6~-(4-FLUOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
- 2-AMINO-N~6~-(4-BROMOPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
Uniqueness
2-AMINO-N~6~-(4-CHLOROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYLMGMUSZSSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.